2-Methyl-5-heptanone

Description

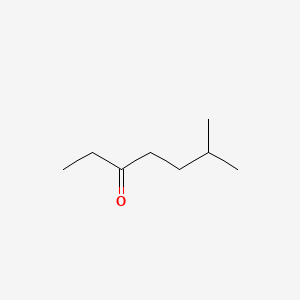

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIYAQYQZQDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211454 | |

| Record name | Ethyl iso-amyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

164 °C | |

| Record name | 6-METHYL-3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents | |

| Record name | 6-METHYL-3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8304 g/cu cm at 20 °C | |

| Record name | 6-METHYL-3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.75 [mmHg] | |

| Record name | Ethyl iso-amyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-42-0 | |

| Record name | 6-Methyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl iso-amyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl iso-amyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOG1YZD9QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-METHYL-3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molecular weight of 2-Methyl-5-heptanone.

An In-depth Technical Guide to 2-Methyl-5-heptanone

This guide provides a comprehensive overview of this compound (CAS No. 624-42-0), a ketone utilized in various industrial and research applications. The document details its chemical and physical properties, outlines a standard synthesis protocol, describes methods for its analytical characterization, and discusses its current applications. This whitepaper is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also known by synonyms such as 6-methylheptan-3-one and ethyl isoamyl ketone, is a colorless oily liquid.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2][3][4] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| CAS Number | 624-42-0 | [1][2][3] |

| Density | 0.8203 g/cm³ | [1] |

| Boiling Point | ~162.67 °C | [1] |

| Melting Point | ~ -32.24 °C (estimated) | [1] |

| Refractive Index | ~1.4165 | [1] |

| Water Solubility | 1.37 x 10³ mg/L at 25 °C (estimated) | [1][3] |

| Log Kow | 2.15 (estimated) | [3] |

| Vapor Pressure | 2.75 mm Hg at 25 °C (estimated) | [2] |

| SMILES | CCC(=O)CCC(C)C | [1][5] |

| InChI Key | CCCIYAQYQZQDIZ-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A common and effective method for synthesizing ketones such as this compound is through the oxidation of a corresponding secondary alcohol. The precursor, 2-methyl-5-heptanol, can be prepared via a Grignard reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Grignard Synthesis of 2-Methyl-5-heptanol

-

Reagent Preparation: Prepare a Grignard reagent by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Slowly add butanal, dissolved in anhydrous diethyl ether, to the prepared Grignard reagent at 0 °C.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-methyl-5-heptanol, which can be purified by distillation.

Step 2: Oxidation to this compound

-

Oxidizing Agent: Prepare a solution of sodium hypochlorite (B82951) (commercial bleach can be used after determining its concentration).[6]

-

Reaction: Dissolve the purified 2-methyl-5-heptanol in a suitable solvent like dichloromethane (B109758). Cool the solution in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product, this compound, is then purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group stretch, typically appearing around 1715 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide signals corresponding to the different types of protons in the molecule. Key signals would include triplets for the methyl and methylene (B1212753) groups of the ethyl moiety, and doublets and multiplets for the isobutyl portion of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (around 210 ppm), in addition to signals for the other six aliphatic carbons.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Caption: Predicted mass spectrometry fragmentation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for separating and identifying volatile compounds like this compound in a mixture and for assessing purity.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane to an appropriate concentration (e.g., 100 ppm).

-

GC Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify the purity by integrating the peak area.

Caption: General workflow for GC-MS analysis of this compound.

Applications and Biological Relevance

This compound is primarily used in the flavor and fragrance industries.[1] It is valued for its characteristic scent and is incorporated into perfumes and used as a flavoring agent.[1]

While not a primary focus in drug development, its interaction with biological systems is of interest to researchers. Studies on rodent olfactory receptors have investigated the interaction of various ketones, including this compound, to understand the mechanisms of olfaction.[1] Its structural isomer, 2-heptanone, has been identified as a naturally occurring compound in some foods and as a semiochemical (a chemical signal) in honey bees.[8][9] Although this compound itself does not have established roles in major signaling pathways, understanding its interactions with chemosensory receptors can provide insights for the design of molecules targeting these systems.

Conclusion

This compound is a well-characterized ketone with established physical and chemical properties. Standard organic synthesis and analytical protocols, such as those detailed in this guide, are readily applicable for its preparation and characterization. While its primary applications are in the flavor and fragrance sectors, its study contributes to the broader understanding of chemical-biological interactions at the receptor level, which is of fundamental importance to the field of drug discovery.

References

- 1. Buy this compound | 624-42-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 624-42-0 [chemicalbook.com]

- 5. PubChemLite - this compound (C8H16O) [pubchemlite.lcsb.uni.lu]

- 6. pure.rug.nl [pure.rug.nl]

- 7. Screening of Characteristic Metabolites in Bee Pollen from Different Floral Sources Based on High-Resolution Mass Spectrometry [mdpi.com]

- 8. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2-heptanone

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-2-heptanone (B97569) (CAS No: 18217-12-4).[1][2] It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates critical data, including physicochemical parameters, spectroscopic information, and safety protocols. Furthermore, it outlines standard experimental methodologies for property determination and includes visualizations to illustrate key information.

Chemical Identity and Structure

5-Methyl-2-heptanone is a branched-chain aliphatic ketone.[3] Its structure consists of a heptane (B126788) backbone with a carbonyl group at the second carbon and a methyl group at the fifth carbon.[3] This structure results in its classification as a fatty acyl, specifically an oxygenated hydrocarbon.[4]

-

IUPAC Name: 5-methylheptan-2-one[4]

Caption: 2D molecular structure of 5-methyl-2-heptanone.

Physical Properties

5-Methyl-2-heptanone is a colorless to pale yellow liquid at room temperature.[9] It possesses a characteristic fruity or sweet odor.[3] Due to its hydrophobic hydrocarbon chain, it has limited solubility in water but is soluble in organic solvents like alcohol and ether.[3][9]

Table 1: Physical Properties of 5-Methyl-2-heptanone

| Property | Value | Reference |

| Molecular Weight | 128.21 g/mol | [4] |

| Boiling Point | 167.5 °C at 760 mmHg | [1][9] |

| Melting Point | -32.24 °C (estimate) | [1] |

| Density | 0.811 g/cm³ | [1] |

| Vapor Pressure | 1.695 mmHg at 25 °C | [1][9] |

| Flash Point | 44.6 °C (112.0 °F) | [1][9] |

| Refractive Index | 1.409 | [1] |

| Water Solubility | 1371 mg/L at 25 °C (estimate) | [9] |

| logP (Octanol/Water Partition Coefficient) | 2.350 - 2.40170 | [1][9] |

Chemical Properties and Reactivity

As a ketone, 5-methyl-2-heptanone exhibits reactivity typical of the carbonyl functional group. It is stable under standard conditions.[3]

-

Reactivity: The carbonyl group's polarity allows for nucleophilic addition reactions. It can undergo oxidation and reduction reactions.[3]

-

Synthesis: While specific industrial synthesis routes are proprietary, a common laboratory approach for similar ketones involves the condensation of aldehydes and other ketones. For instance, the related compound 5-methyl-2-hexanone (B1664664) is produced by the condensation of acetone (B3395972) with isobutyraldehyde.[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-methyl-2-heptanone.

Table 2: Spectroscopic Information

| Spectrum Type | Key Information | Reference |

| Mass Spectrometry (MS) | Data available (electron ionization). | [5][6] |

| Infrared Spectroscopy (IR) | Vapor phase IR spectrum data is available from NIST. | [4][5][7] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectra can be predicted. | [1] |

| Kovats Retention Index | Semi-standard non-polar: 965, 971, 974; Standard polar: 1252, 1256, 1259.3 | [4] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures.

Boiling Point Determination: The boiling point is typically determined using distillation. A sample of the compound is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (usually atmospheric) is recorded as the boiling point. For higher accuracy, an ebulliometer can be used.

Density Measurement: A calibrated pycnometer or a digital density meter is used. The mass of a known volume of the substance is measured at a specific temperature (e.g., 20°C or 25°C). The density is then calculated by dividing the mass by the volume.

Solubility Testing: To determine solubility, a measured amount of 5-methyl-2-heptanone is added incrementally to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached, at which point no more solute dissolves. The concentration of the saturated solution represents the solubility.

Caption: Experimental workflow for the characterization of 5-methyl-2-heptanone.

Safety and Hazard Information

Handling 5-methyl-2-heptanone requires adherence to standard laboratory safety practices. It is a flammable liquid and vapor and can cause skin and eye irritation.[4]

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Code | Statement |

| Flammable liquids | GHS02 (Flame) | H226 | Flammable liquid and vapor |

| Skin corrosion/irritation | GHS07 (Exclamation Mark) | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation |

| Specific target organ toxicity | GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

P405: Store locked up.[11]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

- 1. Page loading... [guidechem.com]

- 2. 5-METHYL-2-HEPTANONE | 18217-12-4 [chemicalbook.com]

- 3. CAS 18217-12-4: 5-METHYL-2-HEPTANONE | CymitQuimica [cymitquimica.com]

- 4. 5-Methyl-2-heptanone | C8H16O | CID 28965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 6. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 7. 2-Heptanone, 5-methyl- [webbook.nist.gov]

- 8. PubChemLite - 5-methylheptan-2-one (C8H16O) [pubchemlite.lcsb.uni.lu]

- 9. 5-methyl-2-heptanone, 18217-12-4 [thegoodscentscompany.com]

- 10. 5-Methyl-2-hexanone synthesis - chemicalbook [chemicalbook.com]

- 11. bg.cpachem.com [bg.cpachem.com]

The Multifaceted Role of 2-Heptanone in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanone (B89624), a volatile methyl ketone, plays a crucial and multifaceted role in the chemical communication systems of various insect species. Initially identified as an alarm pheromone, particularly in honeybees (Apis mellifera), recent research has unveiled its broader functions, including acting as a potent local anesthetic against parasitic mites. This technical guide provides an in-depth analysis of the chemical ecology of 2-heptanone, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing associated biological pathways. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development.

Introduction to 2-Heptanone in Insect Communication

Chemical communication is a fundamental aspect of insect life, governing behaviors from mating and foraging to defense.[1] Semiochemicals, the chemical signals that mediate these interactions, are broadly classified based on the nature of the interaction.[1] Pheromones, which facilitate communication between individuals of the same species, are a key component of this chemical language.

2-Heptanone has been identified as a significant pheromone in several insect orders, most notably Hymenoptera. In the honeybee, Apis mellifera, it is a well-documented alarm pheromone released from the mandibular glands.[1][2] Its release signals a threat to the colony, eliciting defensive behaviors in nestmates.[3] However, the function of 2-heptanone extends beyond simple alarm signaling. It also acts as a repellent at higher concentrations and, remarkably, functions as a local anesthetic against pests like the parasitic mite Varroa destructor and the wax moth larva (Galleria mellonella).[4][5] This anesthetic property is a result of its ability to block voltage-gated sodium channels.[6]

This guide will explore these diverse roles through a detailed examination of the available quantitative data, standardized experimental methodologies, and the underlying biological pathways.

Quantitative Data on 2-Heptanone Effects

The behavioral and physiological effects of 2-heptanone are often dose-dependent. The following tables summarize the key quantitative findings from the scientific literature.

Table 1: Quantification of 2-Heptanone in Honeybee Mandibular Glands

| Parameter | Value (Mean ± SEM) | Number of Samples (n) | Source |

| 2-Heptanone per guard honeybee | 0.0386 µL ± 0.0076 | 30 | [4][7] |

| 2-Heptanone detected in bitten, paralyzed wax moth larvae | 0.00065 µL ± 0.00018 | 30 | [4][7] |

| 2-Heptanone per bee (from dissected mandibular glands) | 8.6 µg | 5 | [1] |

| 2-Heptanone per bee (from crushed heads of foraging bees) | 15-23 µg | Not Specified | [1] |

Table 2: Dose-Dependent Behavioral Response of Apis mellifera to 2-Heptanone

| Dose of 2-Heptanone | Mean Number of Bees Exiting Hive per Minute (± SEM) | Response Compared to Control | Number of Colonies (n) | Source |

| Control (no 2-heptanone) | 46.42 ± 0.43 | - | 5 | [4] |

| 0.1 µL | 47.18 ± 0.36 | No significant difference | 5 | [4] |

| 10 µL | 42.54 ± 0.11 | Repellent (Significantly fewer bees) | 5 | [4] |

| 1000 µL | 40.88 ± 0.42 | Repellent (Significantly fewer bees) | 5 | [4] |

Table 3: Anesthetic and Toxic Effects of 2-Heptanone on Varroa destructor

| Dose of 2-Heptanone (Topical Application) | Observed Effect | Time to Paralysis | Number of Mites (n) | Source |

| 0.025 µL | Distorted gravitational reflex | Not specified | 10 | [4] |

| 0.061 µL | Total paralysis | 30-40 seconds | 10 | [4][5] |

Table 4: Inhibitory Effects of 2-Heptanone on Voltage-Gated Sodium Channels

| Ion Channel | Compound | IC₅₀ (Tonic) | IC₅₀ (Phasic) | Number of Replicates (n) | Source |

| hNav1.2 | 2-Heptanone | Not Specified | Not Specified | 6 | [4] |

| hNav1.2 | Lidocaine (B1675312) | Not Specified | Not Specified | 6 | [4] |

| hNav1.6 | 2-Heptanone | Not Specified | Not Specified | 6 | [4] |

| hNav1.6 | Lidocaine | Not Specified | Not Specified | 6 | [4] |

Note: Specific IC₅₀ values were not provided in the source text, but it was noted that lidocaine was 2.82 to 7.57 times more active than 2-heptanone depending on the channel and experimental condition.[4]

Experimental Protocols

The study of 2-heptanone's role in insect communication relies on a suite of specialized experimental techniques. This section provides detailed protocols for the key methodologies.

Volatile Collection: Headspace Solid-Phase Microextraction (SPME)

Objective: To collect and concentrate volatile organic compounds, such as 2-heptanone, from a sample for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Glass vials with PTFE-lined septa

-

Heating block or water bath

-

Stir bar

-

Sodium chloride (NaCl)

-

Milli-Q water

-

GC-MS system

Protocol:

-

Sample Preparation:

-

For liquid samples (e.g., bacterial culture filtrate), place 10 mL of the sample into a 20-mL glass vial.[8]

-

For solid samples (e.g., honey), dissolve 2.0 g of the sample in 1 mL of Milli-Q water in a vial and sonicate for 5 minutes.[9]

-

Add 2 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[8]

-

-

Equilibration: Seal the vial and place it in a heating block or water bath set to 60°C. Allow the sample to equilibrate for 15-30 minutes with constant stirring.[8][9]

-

Extraction:

-

Manually or automatically insert the SPME fiber through the septum into the headspace above the sample.

-

Expose the fiber to the headspace for a predetermined time, typically 30 minutes, at 60°C with continued stirring.[8]

-

-

Desorption and Analysis:

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile compounds collected by SPME.

Typical GC-MS Parameters:

-

Injector: Splitless mode, 250°C.[9]

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Identification: Compare mass spectra of unknown peaks with those in a reference library (e.g., NIST, Wiley) and with the retention time and mass spectrum of an authentic 2-heptanone standard.[10]

-

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect's antenna to a specific odorant, providing an indication of its ability to detect the compound.

Materials:

-

Insect subject (e.g., adult honeybee)

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Electrode holders with Ag/AgCl wires

-

Saline solution (e.g., Ringer's solution)

-

High-impedance DC amplifier

-

Data acquisition system

-

Odor delivery system (purified air, stimulus controller, Pasteur pipettes with filter paper)

-

2-Heptanone standard and solvent (e.g., paraffin (B1166041) oil or hexane)

Protocol:

-

Electrode Preparation:

-

Insect Preparation:

-

Immobilize the insect, often by chilling.

-

Under a stereomicroscope, carefully excise one antenna at its base.[12]

-

-

Antenna Mounting:

-

EAG Recording:

-

Position the mounted antenna in a continuous stream of purified, humidified air.

-

Allow the baseline electrical signal to stabilize.

-

Prepare a stimulus by applying a known concentration of 2-heptanone solution to a filter paper strip and inserting it into a Pasteur pipette.[13]

-

Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the 2-heptanone vapor over the antenna.[12]

-

Record the resulting negative voltage deflection (the EAG response).[13]

-

Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli.[12]

-

Present different concentrations in a randomized order, including a solvent control.[12]

-

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a specific odorant in a two-choice paradigm.

Materials:

-

Y-tube olfactometer (glass or plastic)[14]

-

Air pump or compressed air source

-

Flow meters

-

Charcoal filter and humidification flask

-

Odor sources (e.g., filter paper with 2-heptanone solution and a solvent control)

-

Insect subjects

Protocol:

-

Setup:

-

Clean the Y-tube olfactometer thoroughly to remove any residual odors.[14]

-

Connect the air source to the two arms of the Y-tube, with the airflow passing through a charcoal filter and a flask of water for purification and humidification.[15]

-

Use flow meters to ensure an equal and constant airflow through both arms.[15]

-

-

Stimulus Preparation:

-

Place the odor source (filter paper with 2-heptanone) in one arm and the control (filter paper with solvent only) in the other arm.[16]

-

-

Bioassay:

-

Introduce a single insect into the base of the Y-tube.[16]

-

Allow the insect a set amount of time to make a choice (i.e., move a certain distance into one of the arms).

-

Record the insect's choice (treatment arm, control arm, or no choice).

-

After each trial, clean the olfactometer and rotate the position of the treatment and control arms to avoid positional bias.

-

-

Data Analysis:

-

Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the 2-heptanone-treated arm over the control arm.

-

Biological Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways associated with 2-heptanone in insects.

Biosynthesis of 2-Heptanone in Bacteria

The biosynthesis of 2-heptanone in some bacteria associated with honeybees is thought to proceed via the fatty acid metabolism pathway.[5][17]

Caption: Bacterial biosynthesis of 2-heptanone from fatty acid precursors.

Generalized Olfactory Signaling Pathway in Insects

Upon detection by an olfactory receptor, 2-heptanone can trigger a neuronal signal through one of at least two major types of pathways: an ionotropic or a metabotropic cascade. The precise pathway for 2-heptanone is not yet fully elucidated but is likely to involve one of these general mechanisms.

References

- 1. scispace.com [scispace.com]

- 2. honeybee.drawwing.org [honeybee.drawwing.org]

- 3. sleloinvasives.org [sleloinvasives.org]

- 4. The Bite of the Honeybee: 2-Heptanone Secreted from Honeybee Mandibles during a Bite Acts as a Local Anaesthetic in Insects and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 2-Heptanone, a Volatile Organic Compound with a Protective Role against Honey Bee Pathogens, by Hive Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. osti.gov [osti.gov]

Investigating 2-Methyl-5-heptanone as an Insect Pheromone: A Technical Guide

Introduction

2-Methyl-5-heptanone (CAS No: 624-42-0) is a volatile organic compound belonging to the ketone family. Ketones are a well-established class of insect semiochemicals, serving various functions from alarm signals to sex pheromones. While extensive research exists for isomers such as 4-methyl-3-heptanone (B36217) and the parent compound 2-heptanone, specific data on this compound as an insect pheromone is limited in publicly available literature. This technical guide provides a comprehensive overview for researchers investigating the potential of this compound as an insect pheromone. The content herein synthesizes the available information on closely related compounds and outlines the standard experimental protocols and theoretical frameworks necessary for such an investigation.

Quantitative Data on Related Ketone Pheromones

Due to the scarcity of specific data for this compound, this section summarizes quantitative findings for structurally similar ketones that have been identified as insect pheromones. This data can serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Efficacy of Ketone Pheromones in Behavioral Assays

| Compound | Insect Species | Behavioral Response | Effective Concentration / Dose | Efficacy Comparison |

| 4-Methyl-3-heptanone | Atta texana (Leaf-cutter ant) | Attraction & Alarm | Attraction: 5.7 x 10⁻¹³ g/cm³; Alarm: 5.7 x 10⁻¹² g/cm³ | 1000 times more effective than 2-heptanone[1] |

| 2-Heptanone | Atta texana (Leaf-cutter ant) | Attraction & Alarm | - | Less effective than 4-Methyl-3-heptanone[1] |

| 2-Heptanone | Honey Bee (Apis mellifera) | Alarm & Repulsion | Repellent at 10 µL and 1000 µL at the colony entrance | Role is concentration-dependent[2] |

| 2-Heptanone | Athetis dissimilis (Moth) | Antennal Response (EAG) | 0.50 ± 0.04 mV | Higher response in males than females[3] |

| 4-Methyl-3,5-heptanedione | Sitona discoideus (Lucerne weevil) | Attraction (Females to Males) | - | Major male-specific compound identified[4] |

Table 2: Electrophysiological Responses to Ketone Pheromones

| Compound | Insect Species | Assay Type | Recorded Response (mean ± SD) | Notes |

| 2-Heptanone | Athetis dissimilis (Male) | EAG | 0.50 ± 0.04 mV | Significantly stronger response than in females[3] |

| 2-Heptanone | Spodoptera littoralis | Single Sensillum Recording | 50-100 spikes/s⁻¹ | Elicited by SlitOR24 expressing OSNs[5] |

| (4S,5S)-5-hydroxy-4-methyl-3-heptanone | Sitona discoideus | Single Sensillum Recording | - | Detected by specialized olfactory receptor neurons[4][6] |

Experimental Protocols

This section details generalized experimental protocols that can be adapted for the investigation of this compound.

Synthesis of this compound

General Protocol for Synthesis of Methyl-heptanones (Adapted from the synthesis of 2-Methyl-4-heptanone[7]):

Step 1: Grignard Reaction to form 2-Methyl-5-heptanol

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Grignard Reagent Preparation: Place magnesium turnings in the flask. Prepare a solution of a suitable alkyl halide (e.g., 2-bromopropane) in anhydrous diethyl ether in the dropping funnel.

-

Initiation: Add a small amount of the alkyl halide solution to the magnesium. Initiation of the reaction may be required, for example, by gentle heating or the addition of a small crystal of iodine.

-

Grignard Reagent Formation: Once the reaction starts, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pentanal in anhydrous ether dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, 2-methyl-5-heptanol.

Step 2: Oxidation to this compound

-

Oxidizing Agent Preparation: Prepare a solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium hypochlorite (B82951) in acetic acid[7], in a suitable solvent (e.g., dichloromethane (B109758) for PCC).

-

Oxidation Reaction: Dissolve the crude 2-methyl-5-heptanol in the appropriate solvent and add it to the oxidizing agent solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove solid byproducts. Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by distillation or column chromatography to obtain pure this compound.

Electrophysiological Assays

Electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR) are crucial for determining if an insect's olfactory system can detect a specific compound.

General Protocol for Electroantennography (EAG):

-

Insect Preparation: Immobilize an insect (e.g., by chilling). Excise an antenna at its base.

-

Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. Both electrodes are filled with a saline solution.

-

Stimulus Preparation: Prepare serial dilutions of this compound in a high-purity solvent like hexane. Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, carrying the odorant over the antenna.

-

Data Recording: Record the resulting depolarization of the antennal preparation. The amplitude of the EAG response is a measure of the overall antennal sensitivity to the compound.

-

Controls: Use a solvent-only puff and a clean air puff as negative controls. A known pheromone for the insect species can be used as a positive control.

Field Trapping Experiments

Field trials are essential to determine if a compound is attractive to insects under natural conditions.

General Protocol for Field Trapping:

-

Trap Selection: Choose an appropriate trap type for the target insect species (e.g., delta traps, funnel traps).

-

Lure Preparation: Load a dispenser (e.g., rubber septum, vial) with a precise amount of this compound. A solvent control and a positive control (known attractant) should also be prepared.

-

Experimental Design: Set up traps in a randomized block design to minimize positional effects. The distance between traps should be sufficient to avoid interference[1].

-

Trap Deployment: Place traps in the natural habitat of the target insect species at a height and location appropriate for their flight behavior.

-

Data Collection: Check traps at regular intervals and record the number of captured target insects.

-

Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in attraction between the test compound, the negative control, and the positive control.

Signaling Pathways and Experimental Workflows

General Insect Olfactory Signaling Pathway

The detection of volatile compounds in insects is primarily mediated by two families of receptors located on the dendrites of olfactory sensory neurons (OSNs): Odorant Receptors (ORs) and Ionotropic Receptors (IRs)[8][9].

-

OR-mediated pathway: An odorant molecule binds to a specific Odorant Receptor (OrX), which forms a heterodimeric complex with a highly conserved co-receptor (Orco). This binding is thought to open a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential[9][10].

-

IR-mediated pathway: Ionotropic Receptors are a more ancient family of receptors and are involved in detecting a range of odorants, including amines and acids. They function as ligand-gated ion channels[10].

Logical Workflow for Investigating this compound

The following diagram outlines a logical progression of experiments to assess the potential of this compound as an insect pheromone.

Conclusion

The investigation of this compound as a potential insect pheromone is a promising area of research, given the established role of related ketones in insect communication. While direct evidence is currently lacking, the methodologies and comparative data presented in this guide provide a solid foundation for future studies. A systematic approach, beginning with chemical synthesis and progressing through electrophysiological and behavioral assays to field trials, will be crucial in elucidating the semiochemical function of this compound. Such research could lead to the development of new, species-specific pest management tools.

References

- 1. srs.fs.usda.gov [srs.fs.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electroantennographic response and odorant-binding protein expression alterations induced by host plant volatiles in Athetis dissimilis (Hampson) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

- 8. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. slunik.slu.se [slunik.slu.se]

- 10. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 2-Methyl-5-heptanone as a Biomarker: An In-depth Technical Guide

Disclaimer: Early research specifically focused on 2-Methyl-5-heptanone as a singular biomarker is limited in the public domain. This guide synthesizes available data on related volatile organic compounds (VOCs), particularly other ketones, to provide a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring its potential. The methodologies and findings presented for analogous compounds can serve as a robust foundation for initiating targeted research on this compound.

Introduction

Volatile organic compounds (VOCs) present in human breath, urine, and other biological matrices are gaining significant attention as potential non-invasive biomarkers for a variety of diseases, including cancer and metabolic disorders. Ketones, as a class of VOCs, are frequently reported as altered in the metabolic profiles of patients with various pathologies. While research has touched upon several ketones, this guide focuses on the potential of this compound as a subject for biomarker discovery. Its structural isomers, such as 2-heptanone (B89624) and 4-heptanone, have been identified in studies as potential biomarkers, suggesting that this compound warrants further investigation. This document provides a detailed overview of the quantitative data from related compounds, relevant experimental protocols, and hypothetical pathways to guide future research.

Quantitative Data from Related Ketone Biomarker Studies

The following tables summarize quantitative data from studies on ketones that are structurally related to this compound. This information provides a valuable reference for designing and interpreting future studies on this compound.

Table 1: Performance of Ketones as Cancer Biomarkers

| Ketone | Cancer Type | Sample Matrix | Diagnostic Performance | Reference |

| 2-Heptanone | Lung Cancer | Urine | AUC: 0.91, Sensitivity: 85%, Specificity: 90%, Accuracy: 88% (as part of an 8-VOC panel) | [1] |

| 4-Heptanone | B-cell Non-Hodgkin's Lymphoma (B-NHL) | Urine | AUC: 0.634 - 0.901 (as a single biomarker) | [2] |

| 4-Heptanone | Renal Cell Carcinoma (RCC) | Urine | Decreased in RCC patients compared to healthy controls | [3] |

| Multiple Ketones (2-pentanone, 5-methyl-3-hexanone, 3-methyl-2-heptanone, 3-octanone, 3-hepten-2-one) | Lung Cancer | Urine | Showed changes before and after chemotherapy | [1] |

Table 2: Concentration Levels of a Related Ketone in a Clinical Study

| Analyte | Patient Group | Mean Concentration (ng/mL) |

| 4-Heptanone | Aggressive B-NHL | 494.27 |

| Indolent B-NHL | 45.50 | |

| Benign Lymphatic Diseases | - | |

| Healthy Controls | - |

Note: Specific concentration ranges for all groups were provided graphically in the source material.[2]

Experimental Protocols

The detection and quantification of volatile ketones like this compound in biological samples require sensitive and specific analytical techniques. The most common and well-established method is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample pre-concentration step such as Headspace-Solid Phase Microextraction (HS-SPME).

Protocol: Analysis of Volatile Organic Compounds in Urine using HS-SPME-GC-MS

This protocol is adapted from methodologies used in the analysis of various VOCs, including ketones, from urine samples.

1. Sample Collection and Preparation:

-

Collect first-morning mid-stream urine samples in sterile containers.

-

Immediately after collection, aliquot samples into 20 mL glass vials.

-

For preservation, samples should be stored at -80°C until analysis.

-

Prior to analysis, thaw samples at room temperature.

-

To enhance the volatility of the analytes, add a saturated solution of sodium chloride (NaCl) to the urine sample. A typical ratio is 1:2 (v/v) of saturated NaCl to urine.

2. Headspace-Solid Phase Microextraction (HS-SPME):

-

Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad-range VOC analysis.

-

Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the VOCs to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) for separation of the VOCs.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a high temperature (e.g., 250°C) to elute all compounds.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode for identification of unknown compounds and in selected ion monitoring (SIM) mode for quantification of target analytes.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of a pure standard. The NIST library can be used for tentative identification.

-

Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations. An internal standard should be used to correct for variations in sample preparation and injection.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a proposed biological pathway for the formation of ketones and a typical experimental workflow for biomarker discovery.

Proposed Biological Origin of Aliphatic Ketones

Caption: Proposed metabolic pathways for the endogenous production of aliphatic ketones.

Experimental Workflow for Biomarker Discovery

References

- 1. Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volatile metabonomic profiling in urine to detect novel biomarkers for B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary volatile organic compounds as potential biomarkers for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigations into the Bioactivity of 2-Methyl-5-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of 2-Methyl-5-heptanone is limited in publicly available scientific literature. This guide summarizes the known bioactivities of its isomers and related ketones to provide a foundational understanding and to propose avenues for future research into this compound. The experimental protocols provided are generalized and should be adapted and validated for specific research purposes.

Introduction

This compound (CAS No. 624-42-0) is a ketone with potential applications in various fields, including flavor and fragrance, agriculture, and pharmaceuticals. While its direct bioactivity is underexplored, the biological effects of its isomers, such as 2-heptanone, 6-methyl-2-heptanone, and 2-methyl-4-heptanone, suggest that this compound may possess antimicrobial, insecticidal, and pheromonal properties. This technical guide provides an in-depth overview of the preliminary investigations into the bioactivity of ketones structurally related to this compound, offering a starting point for researchers and drug development professionals interested in this compound.

Bioactivity of Isomers and Related Ketones

The bioactivity of several structural isomers of this compound has been reported in the literature. These findings provide valuable insights into the potential biological effects of this compound.

Antimicrobial and Antifungal Activity

Volatile organic compounds (VOCs), including ketones, produced by microorganisms have been shown to possess antimicrobial properties.

Table 1: Summary of Antimicrobial and Antifungal Activity of this compound Isomers

| Compound | Bioactivity | Target Organism(s) | Key Findings |

| 2-Heptanone | Antibacterial | Gram-positive and Gram-negative bacteria | Exhibits inhibitory properties against various pathogenic bacteria.[1] |

| 6-Methyl-2-heptanone | Antifungal | Alternaria solani, Monilinia fructicola | Suppressed mycelial growth of A. solani by over 78% at a 15 μL dose and completely inhibited the mycelial growth of M. fructicola.[2][3] |

Insecticidal and Repellent Activity

Certain ketones are known to have insecticidal and repellent effects, often acting as natural defense compounds in plants or as alarm pheromones in insects.

Table 2: Summary of Insecticidal and Pheromonal Activity of this compound Isomers

| Compound | Bioactivity | Target Organism(s) | Key Findings |

| 2-Heptanone | Anesthetic, Repellent | Wax moth larvae, Varroa mites, Honeybees | Acts as a local anesthetic on pests in honeybee colonies.[4] Also evaluated as a potential repellent for honeybees.[5] |

| 2-Methyl-4-heptanone | Aggregation Pheromone | Scyphophorus acupunctatus (Agave weevil) | A component of the male-produced aggregation pheromone, attracting both sexes.[6] |

Pheromonal Activity in Mammals

Ketones can also act as signaling molecules in mammals, influencing social and reproductive behaviors.

Table 3: Summary of Pheromonal Activity of this compound Isomers in Mammals

| Compound | Bioactivity | Target Organism(s) | Key Findings |

| 2-Heptanone | Alarm Pheromone | Rodents | Present in the urine of stressed rats and is believed to act as an alarm signal.[4] |

Proposed Experimental Protocols

To elucidate the bioactivity of this compound, the following experimental protocols are proposed. These are based on standard methodologies and can be adapted for specific research questions.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plates to achieve a range of concentrations. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Insect Repellency Assay

This protocol describes a choice assay to evaluate the repellent effect of this compound on a target insect species.

Materials:

-

This compound

-

Target insect species (e.g., fruit flies, mosquitoes)

-

Y-tube olfactometer or similar choice apparatus

-

Air pump and flow meters

-

Filter paper

Procedure:

-

Preparation of Test and Control Arms: Apply a specific concentration of this compound dissolved in a suitable solvent to a filter paper and place it in the "test" arm of the olfactometer. Place a filter paper treated with the solvent alone in the "control" arm.

-

Acclimatization: Allow the insects to acclimatize to the experimental conditions.

-

Insect Release: Release a single insect at the base of the Y-tube.

-

Observation: Record the first choice of the insect (test or control arm) and the time spent in each arm over a defined period.

-

Data Analysis: Analyze the data to determine if there is a significant preference for the control arm over the test arm, which would indicate a repellent effect.

GC-MS Analysis for Pheromone Identification

This protocol outlines a general method for the collection and analysis of volatile compounds, which could be used to investigate the potential production of this compound as a pheromone by an organism.

Materials:

-

Solid-Phase Microextraction (SPME) fibers

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Vials for sample collection

-

Organism of interest

Procedure:

-

Sample Collection: Place the organism or a biological sample (e.g., urine, glandular secretion) in a sealed vial. Expose an SPME fiber to the headspace of the vial for a defined period to adsorb volatile compounds.

-

GC-MS Analysis: Insert the SPME fiber into the injection port of the GC-MS for thermal desorption of the collected analytes.

-

Compound Separation and Identification: The separated compounds are detected by the mass spectrometer. The resulting mass spectra can be compared to a library (e.g., NIST) to identify the compounds, including this compound.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for investigating the bioactivity of this compound.

Caption: Hypothetical pheromonal signaling pathway for this compound in mammals.

Caption: Proposed experimental workflow for investigating the bioactivity of this compound.

Conclusion and Future Directions

While direct evidence for the bioactivity of this compound is currently lacking, the documented antimicrobial, insecticidal, and pheromonal activities of its structural isomers provide a strong rationale for further investigation. The proposed experimental protocols and workflows offer a roadmap for researchers to systematically explore the biological properties of this compound. Future research should focus on the synthesis of pure this compound and its evaluation in a battery of bioassays. If significant activity is identified, subsequent studies should aim to elucidate its mechanism of action, which could lead to the development of novel products in the pharmaceutical, agricultural, and other industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 4. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 5. what is 2-Heptanone used for?_Chemicalbook [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

Synthesis of 2-Methyl-5-heptanone using isovaleraldehyde and acetone.

Application Note: One-Pot Synthesis of 6-Methyl-2-heptanone

Topic: Synthesis of 6-Methyl-2-heptanone using Isovaleraldehyde (B47997) and Acetone (B3395972). Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 6-methyl-2-heptanone, an important intermediate for perfumes, pharmaceuticals, and vitamins.[1][2] The requested product, "2-Methyl-5-heptanone," is an unconventional name; the correct IUPAC name for the target molecule is 6-methyl-2-heptanone . This synthesis is achieved through a highly efficient one-pot reaction involving a base-catalyzed crossed aldol (B89426) condensation of isovaleraldehyde with acetone, followed by in-situ dehydration and catalytic hydrogenation of the resulting α,β-unsaturated ketone.[1][2][3] This integrated process avoids the isolation of intermediates, leading to high yields and improved process economy.[1]

The reaction proceeds via the formation of a 4-hydroxy-6-methylheptan-2-one (B12698187) intermediate, which readily dehydrates under the reaction conditions to 6-methylhept-3-en-2-one.[1][2][3] This unsaturated ketone is then immediately reduced by catalytic hydrogenation to the final saturated product, 6-methyl-2-heptanone.[1][2]

Overall Reaction Scheme

The synthesis follows a three-step sequence performed in a single pot: (1) Aldol Condensation, (2) Dehydration, and (3) Catalytic Hydrogenation.

Caption: Overall one-pot reaction scheme for the synthesis of 6-methyl-2-heptanone.

Experimental Protocol

This protocol is based on established industrial processes that combine the condensation and hydrogenation steps in a single reactor for maximum efficiency.[1][4][5]

Materials and Reagents

| Reagent | Formula | CAS No. | M. W. ( g/mol ) |

| Isovaleraldehyde | C₅H₁₀O | 590-86-3 | 86.13 |

| Acetone | C₃H₆O | 67-64-1 | 58.08 |

| Sodium Hydroxide (B78521) | NaOH | 1310-73-2 | 40.00 |

| Palladium on Carbon (5%) | Pd/C | 7440-05-3 | 106.42 (Pd) |

| Hydrogen Gas | H₂ | 1333-74-0 | 2.02 |

| Nitrogen Gas (Inert) | N₂ | 7727-37-9 | 28.01 |

| Deionized Water | H₂O | 7732-18-5 | 18.02 |

Equipment

-

High-pressure autoclave reactor (e.g., 2 L) with mechanical stirrer, heating mantle, temperature controller, and gas inlet/outlet.

-

High-pressure liquid pump for aldehyde addition.

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask).

-

Glassware for work-up (separatory funnel, flasks).

-

Fractional distillation apparatus for purification.

-

Standard Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

Detailed Procedure

-

Reactor Preparation:

-

Charge the 2 L autoclave with 525 g of deionized water.

-

Suspend 5 g of 5% Palladium on Carbon (Pd/C) catalyst in the water with stirring.[1]

-

Add 12 g of a 50% aqueous sodium hydroxide (NaOH) solution (0.15 mol) to the catalyst suspension.[5]

-

Once the NaOH has dissolved, add 327 g (5.63 mol) of acetone to the reactor.[5]

-

-

Reaction Execution:

-

Seal the autoclave and purge the system three times with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 15 bar at room temperature (25°C) with intensive stirring.[3][5]

-

Using a high-pressure pump, continuously add 323 g (3.75 mol) of isovaleraldehyde into the reactor over a period of 3 hours. Maintain the temperature at 120-125°C and the hydrogen pressure at 15 bar throughout the addition.[2]

-

After the addition is complete, continue stirring the reaction mixture under the same conditions for an additional hour to ensure complete conversion.[4]

-

-

Work-up and Purification:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen before opening.

-

Remove the reaction mixture and filter it through a celite pad to separate the heterogeneous Pd/C catalyst.

-

Transfer the two-phase filtrate to a separatory funnel and allow the layers to separate.

-

Collect the upper organic phase containing the product. The lower aqueous phase contains the NaOH catalyst and can be discarded or recycled.[2]

-

Purify the organic phase by fractional distillation under reduced pressure to obtain pure 6-methyl-2-heptanone (boiling point: 83-85°C at ~50 mmHg).[6]

-

Data Presentation

The following tables summarize the quantitative data for a typical batch based on the described protocol.

Table 1: Reagents and Stoichiometry

| Reagent | Mass (g) | Moles (mol) | Molar Ratio (Equivalents) | Role |

| Isovaleraldehyde | 323 | 3.75 | 1.0 | Limiting Reagent |

| Acetone | 327 | 5.63 | 1.5 | Reactant (Excess) |

| Sodium Hydroxide | 6 (in solution) | 0.15 | 0.04 | Aldol Catalyst |

| 5% Pd/C | 5 | - | - | Hydrogenation Catalyst |

Table 2: Reaction Conditions and Performance

| Parameter | Value | Source |

| Temperature | 120 - 125 °C | [2][5] |

| Hydrogen Pressure | 15 bar | [3][5] |

| Reaction Time | 4 hours (3h addition + 1h stir) | [2][4] |

| Isovaleraldehyde Conversion | >99% | [1] |

| Selectivity for Product | ~95% | [1][3] |

| Expected Yield | ~94-95% | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the one-pot synthesis of 6-methyl-2-heptanone.

Mechanism of Aldol Condensation

This diagram shows the key steps of the base-catalyzed aldol condensation and dehydration.

Caption: Key mechanistic steps of the aldol condensation and dehydration sequence.

Safety Precautions

-

Flammability: Acetone and isovaleraldehyde are flammable liquids. Keep away from ignition sources.

-

Pressure Hazard: The reaction is performed under high pressure. Use a properly rated and maintained autoclave. Do not exceed the specified pressure and temperature limits.

-

Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Handle the used catalyst under a wet, inert atmosphere.

-

Corrosives: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Ventilation: Perform the entire procedure in a well-ventilated fume hood.

Conclusion

The one-pot synthesis of 6-methyl-2-heptanone from isovaleraldehyde and acetone is a robust and high-yielding process. By combining the aldol condensation, dehydration, and hydrogenation steps, this method offers significant advantages in terms of efficiency, atom economy, and reduced operational complexity, making it suitable for both laboratory and industrial-scale production. The protocol detailed here can achieve conversions greater than 99% with product selectivities around 95%.[1][3]

References

- 1. US6583323B2 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 2. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]

- 3. WO2002072522A1 - Improved process for the preparation of 6-methylheptanone - Google Patents [patents.google.com]

- 4. Novel methyl heptanone synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2002070449A1 - Process for the production of 6-methylheptanone - Google Patents [patents.google.com]

- 6. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]

Application Notes and Protocols: Grignard Reaction for 2-Methyl-4-Heptanol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methyl-4-heptanol (B13450) via the Grignard reaction. The synthesis involves the reaction of isobutylmagnesium bromide with butyraldehyde. This protocol is based on established laboratory procedures and is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development. Included are a summary of quantitative data, a detailed experimental protocol, a discussion of potential side reactions, and a visual representation of the experimental workflow.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The synthesis of 2-methyl-4-heptanol, a secondary alcohol, is a classic example of the nucleophilic addition of a Grignard reagent to an aldehyde. This reaction is widely applicable in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding and optimizing the protocol for such syntheses is crucial for efficient and high-yield production in a research and development setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 2-methyl-4-heptanol as described in the detailed protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Chloro-2-methylpropane (B167039) | 4.81 g (5.45 mL, 52.0 mmol) | [1] |

| Magnesium Turnings (activated) | 1.9 g (78 mmol) | [1] |

| Butanal | 2.40 g (2.94 mL, 33.3 mmol) | [1] |

| Anhydrous Diethyl Ether | 40 mL (total) | [1] |

| Reaction Conditions | ||

| Grignard Formation | Gentle reflux | [1] |

| Reaction with Butanal | Reflux for 20 minutes | [1] |

| Work-up Reagents | ||

| Water | 5 mL | [1] |

| 5% Aqueous HCl | 35 mL | [1] |

| 5% Aqueous NaOH | 30 mL | [1] |

| Anhydrous Na2SO4 | As needed for drying | [1] |

| Product Yield | ||

| 2-Methyl-4-heptanol (liquid) | 3.60 g (27.6 mmol) | [1] |

| Yield Percentage | 83% | [1] |

Experimental Protocol

This protocol details the synthesis of 2-methyl-4-heptanol from 1-chloro-2-methylpropane and butanal.

Materials:

-

1-Chloro-2-methylpropane

-

Magnesium turnings

-

Iodine (a few crystals for activation)

-

Anhydrous diethyl ether

-

Butanal

-

5% Aqueous Hydrochloric Acid (HCl)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

Part 1: Preparation of the Grignard Reagent (Isobutylmagnesium Chloride)

-

Apparatus Setup: Assemble a dry 250 mL three-necked flask equipped with a pressure-equalized dropping funnel, a condenser with a CaCl2 drying tube, a glass stopper, and a magnetic stirring bar. The entire apparatus should be flushed with nitrogen to ensure anhydrous conditions.[1]

-

Magnesium Activation: In a mortar, briefly agitate 1.9 g (78 mmol) of magnesium turnings with a few crystals of iodine. This will activate the magnesium surface.[1]

-

Initiation of Grignard Formation: Add the activated magnesium to the reaction flask. Prepare a solution of 4.81 g (5.45 mL, 52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether and charge it into the dropping funnel.[1]

-

Addition of Alkyl Halide: Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings. The reaction is initiated by gentle warming with a heating gun, indicated by a light effervescence and a gray/brown color change. Maintain a gentle reflux by controlling the addition rate.[1]

-

Completion of Grignard Formation: After the addition is complete, continue to reflux the mixture for an additional 20 minutes to ensure the complete formation of the Grignard reagent.[1]

Part 2: Reaction with Butanal

-

Cooling: Cool the prepared Grignard solution to room temperature.[1]

-

Addition of Aldehyde: Prepare a solution of 2.40 g (2.94 mL, 33.3 mmol) of butanal in 10 mL of anhydrous ether. Add this solution dropwise to the stirred Grignard reagent.[1]

-

Reaction: After the addition is complete, reflux the reaction mixture for an additional 20 minutes.[1]

Part 3: Work-up and Purification

-

Quenching: Carefully and with efficient stirring, add 5 mL of water dropwise to the reaction mixture to quench the excess Grignard reagent.

-

Acidification: Subsequently, add 35 mL of 5% aqueous HCl dropwise.[1]

-

Separation: Decant the major part of the solution from the remaining magnesium. Wash the remaining magnesium with ether and remove it by gravity filtration. Combine the decanted solution with the filtrate and separate the layers.[1]

-

Washing: Wash the ethereal solution with 30 mL of 5% aqueous NaOH.[1]

-

Drying and Solvent Removal: Dry the ether layer over anhydrous Na2SO4. Remove the ether using a rotary evaporator to yield the final product, 2-methyl-4-heptanol, as a colorless liquid.[1]

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the Grignard synthesis of 2-methyl-4-heptanol, potentially reducing the yield and purity of the desired product.

-

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and regeneration of the starting aldehyde upon work-up.

-

Mitigation: This can be minimized by using a less sterically hindered Grignard reagent and maintaining a low reaction temperature during the addition of the aldehyde.

-

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (1-butanol) by the Grignard reagent, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon.

-

Mitigation: Lowering the reaction temperature can help to favor the nucleophilic addition over the reduction pathway.

-

-

Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (2,5-dimethylhexane).

-

Mitigation: Slow, controlled addition of the alkyl halide to the magnesium turnings helps to keep the concentration of the alkyl halide low, thus minimizing this side reaction.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-methyl-4-heptanol.

Conclusion

The provided protocol offers a reliable method for the synthesis of 2-methyl-4-heptanol with a high yield. By understanding the procedural details and being aware of potential side reactions and their mitigation strategies, researchers can successfully and efficiently synthesize this secondary alcohol for further applications in their research and development endeavors. The use of a primary alkyl halide in this protocol is noted to reduce the significance of coupling side reactions.[1] Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, is paramount to achieving optimal results.

References

Application Notes and Protocols for the Oxidation of Secondary Alcohols to Ketones

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental and critical transformation in organic synthesis, playing a pivotal role in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The choice of an appropriate oxidation method is dictated by factors such as the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost, safety, and environmental impact. This document provides a detailed overview of several widely used methods for this conversion, complete with comparative data and experimental protocols.

Introduction to Oxidation Methods